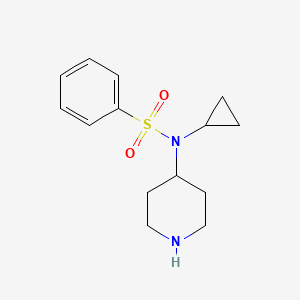

N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide

Description

Systematic Nomenclature and Registry Identifiers

The compound this compound is definitively identified through multiple standardized registry systems and nomenclature conventions. The Chemical Abstracts Service registry number for this compound is 387350-82-5, providing unambiguous identification within chemical databases. The molecular formula is established as C₁₄H₂₀N₂O₂S, corresponding to a molecular weight of 280.39 grams per mole.

The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the presence of the cyclopropyl substituent attached to the nitrogen atom that also bears the piperidin-4-yl group, with the entire assembly connected to the benzenesulfonamide core structure. Additional registry identifiers include the MDL number MFCD01567982 and PubChem compound identifier 2735904, facilitating cross-referencing across multiple chemical information systems.

| Registry System | Identifier |

|---|---|

| Chemical Abstracts Service Number | 387350-82-5 |

| Molecular Formula | C₁₄H₂₀N₂O₂S |

| Molecular Weight | 280.39 g/mol |

| MDL Number | MFCD01567982 |

| PubChem Compound Identifier | 2735904 |

The Simplified Molecular Input Line Entry System representation of this compound is documented as C1CC1N(C2CCNCC2)S(=O)(=O)C3=CC=CC=C3, providing a linear textual description of the molecular connectivity. The International Chemical Identifier string is recorded as InChI=1S/C14H20N2O2S/c17-19(18,14-4-2-1-3-5-14)16(12-6-7-12)13-8-10-15-11-9-13/h1-5,12-13,15H,6-11H2, with the corresponding International Chemical Identifier Key being GADOCUCQRAEUHG-UHFFFAOYSA-N.

Molecular Architecture: Piperidine-Cyclopropyl-Benzenesulfonamide Connectivity

The molecular architecture of this compound exhibits a sophisticated three-dimensional arrangement characterized by the integration of distinct heterocyclic and aromatic structural elements. The central organizing feature of this molecule is the benzenesulfonamide moiety, which serves as the primary scaffold upon which the remaining molecular components are assembled. The benzene ring adopts a planar configuration typical of aromatic systems, with the sulfonamide functional group extending from this aromatic core to provide the attachment point for the nitrogen-containing substituents.

The piperidine ring system represents a six-membered saturated heterocycle containing a single nitrogen atom in the 1-position. In this compound, the piperidine ring is attached to the sulfonamide nitrogen through the 4-position carbon, creating a rigid connection that influences the overall molecular conformation. The piperidine ring adopts a chair conformation under typical conditions, providing optimal geometric arrangement for minimizing steric interactions while maintaining structural stability.

The cyclopropyl substituent introduces additional conformational constraints due to its highly strained three-membered ring structure. This cyclopropyl group is directly bonded to the same nitrogen atom that bears the piperidine substituent, creating a branched nitrogen center that significantly influences the molecule's overall three-dimensional shape. The presence of the cyclopropyl group introduces unique electronic and steric properties that distinguish this compound from related benzenesulfonamide derivatives.

The sulfonamide functional group itself contains two oxygen atoms double-bonded to the sulfur center, creating a tetrahedral geometry around the sulfur atom. This arrangement provides the molecule with both hydrogen-bonding capacity and significant polarity, influencing its potential interactions with biological targets and affecting its physical and chemical properties.

Crystallographic Analysis and Conformational Dynamics

The conformational behavior of this compound is governed by the interplay between multiple structural factors, including ring strain in the cyclopropyl moiety, chair-boat equilibria in the piperidine ring, and rotational freedom around single bonds connecting the various molecular segments. Computational predictions of collision cross-section values provide insight into the molecule's gas-phase conformation and dynamics under different ionization conditions.

Mass spectrometry-derived collision cross-section measurements reveal that the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 281.13182 exhibits a predicted collision cross-section of 158.9 Ų. The sodium adduct [M+Na]⁺ at mass-to-charge ratio 303.11376 demonstrates a collision cross-section of 164.1 Ų, while the deprotonated molecular ion [M-H]⁻ at mass-to-charge ratio 279.11726 shows a collision cross-section of 166.5 Ų. These measurements indicate that different ionization states result in measurably different molecular geometries, suggesting conformational flexibility in response to charge distribution changes.

| Ion Type | Mass-to-Charge Ratio | Predicted Collision Cross-Section (Ų) |

|---|---|---|

| [M+H]⁺ | 281.13182 | 158.9 |

| [M+Na]⁺ | 303.11376 | 164.1 |

| [M-H]⁻ | 279.11726 | 166.5 |

| [M+NH₄]⁺ | 298.15836 | 168.2 |

| [M+K]⁺ | 319.08770 | 160.1 |

The ammonium adduct [M+NH₄]⁺ at mass-to-charge ratio 298.15836 exhibits the largest collision cross-section at 168.2 Ų, suggesting that ammonium coordination induces a more extended molecular conformation compared to other ionization modes. The potassium adduct [M+K]⁺ at mass-to-charge ratio 319.08770 shows a collision cross-section of 160.1 Ų, intermediate between the protonated and sodium-coordinated forms.

The conformational dynamics of the piperidine ring system are particularly significant, as this six-membered ring can undergo rapid chair-chair interconversion at room temperature. The 4-position substitution pattern in this compound introduces an asymmetric environment that may favor one chair conformation over the alternative, depending on the relative steric demands of the sulfonamide substituent versus the axial and equatorial positions available to this group.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary information about molecular structure, dynamics, and electronic properties. Nuclear magnetic resonance spectroscopy serves as the primary method for detailed structural elucidation, offering insights into both connectivity and conformational behavior of this complex molecule.

The proton nuclear magnetic resonance spectrum of this compound would be expected to display characteristic signal patterns corresponding to each distinct structural element. The aromatic benzene ring protons typically appear in the region between 7.0 and 8.0 parts per million, displaying the characteristic multipicity patterns associated with monosubstituted benzene derivatives. The piperidine ring protons would generate a complex pattern of signals in the aliphatic region, with the axial and equatorial protons of the cyclohexane-like chair conformation producing distinguishable chemical shifts and coupling patterns.

The cyclopropyl protons represent a particularly diagnostic feature of the proton nuclear magnetic resonance spectrum, as the highly strained three-membered ring environment produces characteristic upfield chemical shifts typically observed between 0.5 and 1.5 parts per million. The cyclopropyl methylene protons would appear as a complex multiplet due to geminal and vicinal coupling interactions, while the cyclopropyl methine proton would display a distinctive splitting pattern reflecting coupling to the four equivalent methylene protons.

Infrared spectroscopy provides valuable information about the functional group composition and molecular vibrations within this compound. The sulfonamide functional group generates characteristic absorption bands that serve as definitive markers for this structural feature. The sulfur-oxygen double bonds typically produce strong absorption bands in the region between 1100 and 1400 wavenumbers, with asymmetric and symmetric stretching modes appearing as distinct peaks.

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Aromatic C-H | 3020-3080 | Variable | ν(=C-H) |

| Aliphatic C-H | 2800-3000 | Strong | ν(-C-H) |

| Aromatic C=C | 1550-1700 | Medium | ν(-C=C-) |

| Sulfonamide S=O | 1100-1400 | Strong | ν(S=O) |

| Aromatic C-H bending | 680-860 | Strong | δ(=C-H) |

The aromatic carbon-hydrogen stretching vibrations would appear in the region between 3020 and 3080 wavenumbers, while the aliphatic carbon-hydrogen stretching modes from the piperidine and cyclopropyl groups would generate strong absorption bands between 2800 and 3000 wavenumbers. The aromatic carbon-carbon double bond stretching vibrations would be observed as medium-intensity bands in the region between 1550 and 1700 wavenumbers, providing confirmation of the benzene ring presence.

Mass spectrometry analysis of this compound reveals detailed information about molecular fragmentation patterns and ionization behavior under various conditions. The molecular ion peak appears at mass-to-charge ratio 280, corresponding to the intact molecular formula C₁₄H₂₀N₂O₂S. Common adduct ions include protonated molecules at mass-to-charge ratio 281, sodium adducts at mass-to-charge ratio 303, and ammonium adducts at mass-to-charge ratio 298, reflecting the molecule's capacity for various ionization modes.

The fragmentation pattern would be expected to show characteristic losses corresponding to the different structural components of the molecule. Loss of the cyclopropyl group would generate fragment ions reflecting the remaining piperidine-benzenesulfonamide structure, while cleavage of the sulfonamide bond could produce separate aromatic and aliphatic fragment series. The piperidine ring might undergo characteristic fragmentation through alpha-cleavage reactions adjacent to the nitrogen atom, generating diagnostic fragment ions that confirm the presence and connectivity of this structural element.

Properties

IUPAC Name |

N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c17-19(18,14-4-2-1-3-5-14)16(12-6-7-12)13-8-10-15-11-9-13/h1-5,12-13,15H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADOCUCQRAEUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCNCC2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387350-82-5 | |

| Record name | N-Cyclopropyl-N-4-piperidinylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387350-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 387350-82-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonamide Formation via Sulfonyl Chloride and Amine Coupling

The classical method involves the reaction of a sulfonyl chloride derivative with the amine precursor under controlled conditions:

| Parameter | Details |

|---|---|

| Reactants | 4-Aminopiperidine derivative + benzenesulfonyl chloride |

| Solvent | Typically anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) |

| Base | Triethylamine or pyridine to neutralize HCl formed |

| Temperature | 0°C to room temperature to control reaction rate and selectivity |

| Reaction Time | 1–4 hours depending on scale and conditions |

| Workup | Aqueous quench, extraction, drying over anhydrous sodium sulfate |

| Purification | Column chromatography or recrystallization |

This method yields the N-(piperidin-4-yl)benzenesulfonamide intermediate, which is then subjected to N-alkylation.

N-Cyclopropylation of the Piperidine Nitrogen

The introduction of the cyclopropyl group onto the nitrogen is commonly achieved by alkylation using cyclopropyl halides or cyclopropyl sulfonates:

| Parameter | Details |

|---|---|

| Alkylating Agent | Cyclopropyl bromide or cyclopropyl tosylate |

| Base | Potassium carbonate or sodium hydride |

| Solvent | Polar aprotic solvents such as DMF or DMSO |

| Temperature | Room temperature to 60°C |

| Reaction Time | 6–24 hours |

| Workup | Aqueous extraction, organic layer separation, drying |

| Purification | Silica gel chromatography or preparative HPLC |

This step requires careful control to avoid over-alkylation or side reactions.

Alternative Coupling Using Carbodiimide-Mediated Amide Bond Formation

A more modern approach involves coupling the amine with sulfonyl derivatives using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in the presence of additives like hydroxybenzotriazole (HOBt):

| Parameter | Details |

|---|---|

| Reactants | N-cyclopropyl-N-(piperidin-4-yl)-3-trifluoromethylbenzenesulfonamide + BOC-L-b-homoleucine |

| Coupling Agents | EDCI, HOBt |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 20°C (room temperature) |

| Reaction Time | Overnight (12–18 hours) |

| Workup | Extraction with ethyl acetate, washes with 10% HCl, saturated NaHCO3, and water |

| Purification | Silica gel column chromatography with gradient elution (25% to 100% EtOAc in hexanes) |

This method is advantageous for coupling sensitive or sterically hindered substrates and has been reported to yield high purity products.

Research Findings and Experimental Data

Yield and Reaction Conditions Summary

Mechanistic Insights

- The sulfonamide bond formation proceeds via nucleophilic attack of the amine on the sulfonyl chloride, releasing HCl which is scavenged by the base.

- N-cyclopropylation involves nucleophilic substitution on the cyclopropyl halide, favoring monoalkylation due to steric hindrance.

- Carbodiimide coupling activates the carboxyl or sulfonyl group to form an O-acylisourea intermediate, which is then attacked by the amine to form the sulfonamide bond with minimized side reactions.

Stereochemical Considerations

While the piperidine ring can exhibit stereochemical complexity, the preparation methods generally yield racemic or single diastereomers depending on the starting materials and reaction conditions. Advanced cyclisation and ring functionalization methods have been reported to control stereochemistry in related piperidine cyclopropane systems.

Comparative Table of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield (%) | Purity Level |

|---|---|---|---|---|

| Sulfonyl chloride + amine | Simple, well-established | Generates HCl, requires base | 70–85 | Moderate to high |

| N-alkylation with cyclopropyl halide | Direct introduction of cyclopropyl | Possible over-alkylation | 60–75 | Moderate |

| Carbodiimide-mediated coupling | Mild conditions, high selectivity | Requires expensive reagents | 80–90 | High |

Notes on Related Compounds and Variations

- Substituted benzenesulfonamides such as 3-(trifluoromethyl) or 4-chloro derivatives have been synthesized using similar methods, often to modulate biological activity and solubility.

- The presence of electron-withdrawing groups on the benzene ring can influence reaction rates and yields.

- Alternative sulfonylating agents and protecting groups (e.g., BOC) are used to improve selectivity and facilitate purification.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-Cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide is a chemical compound with potential therapeutic applications, particularly related to inflammatory and autoimmune diseases . This compound and its derivatives have been explored for their use as calcium channel blockers and as inhibitors of HIV reverse transcriptase .

Scientific Research Applications

Potential Therapeutic Agent: N-Cyclopropyl-N-(piperidin-4-yl)-3-(trifluoromethyl)benzenesulfonamide is identified as a potential therapeutic agent for inflammatory and autoimmune diseases .

Calcium Channel Blockers: Piperidinyl compounds, including this compound derivatives, are investigated as N-type calcium channel modulators or blockers . These compounds are particularly useful for treating pain and disorders responsive to the blockade of calcium channels .

Influenza Virus Inhibitors: N-benzyl 4,4-disubstituted piperidine compounds have been identified as a promising structural scaffold for designing inhibitors of the influenza virus .

HIV Reverse Transcriptase Inhibitors: Piperidine derivatives are explored as non-nucleoside reverse transcriptase inhibitors for treating Human Immunodeficiency Virus (HIV) mediated diseases . These compounds are useful in monotherapy or combination therapy for treating HIV, AIDS, or ARC (AIDS-related complex) .

NAPE-PLD Inhibitors: Pyrimidine-4-carboxamide derivatives with a piperidinyl group have been studied as inhibitors of NAPE-PLD, an enzyme involved in the biosynthesis of N-acyl phosphatidylethanolamines (NAEs) . Inhibition of NAPE-PLD may offer new opportunities to study the biological role of NAPE-PLD and its enzymatic products in health and disease .

Safety Information

Safety measures for handling N-Cyclopropyl-N-(piperidin-4-yl)-3-(trifluoromethyl)benzenesulphonamide include :

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to disrupt cell wall biosynthesis in certain bacteria by inhibiting key enzymes involved in the process. This leads to the weakening of the bacterial cell wall and ultimately cell death . The compound may also interact with other cellular pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Structural and Functional Differences

- Substituent Effects :

- Piperidine Modifications :

Pharmacological Profiles

- Receptor Selectivity :

- Physicochemical Properties: logP Values: Cyclopropyl analogs (logP 2.5–3.5) show better blood-brain barrier penetration than non-cyclopropyl derivatives (logP 1.8–2.5) .

Biological Activity

N-Cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a piperidine ring and a cyclopropyl moiety. The unique combination of these functional groups contributes to its distinctive chemical reactivity and biological properties.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains a cyclopropyl group along with piperidine | Potential for unique reactivity due to cyclopropyl |

| 3-Nitro-N-(piperidin-4-yl)benzenesulfonamide | Incorporates a nitro group | Exhibits distinct electronic properties |

| 1-(Piperidin-4-yl)-1H-benzo[d]imidazole | Features an imidazole ring | Shows different biological activity profiles |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound can inhibit key enzymes involved in inflammatory pathways, particularly by targeting Toll-like receptor 4 (TLR4). TLR4 plays a crucial role in the immune response, and its inhibition can lead to reduced inflammation, making this compound a candidate for treating inflammatory diseases and certain cancers.

Additionally, the compound has shown potential in disrupting bacterial cell wall biosynthesis by inhibiting essential enzymes, leading to bacterial cell death. This mechanism underlines its possible applications as an antimicrobial agent.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth is linked to its structural features, which enhance its interaction with microbial targets .

Anticancer Potential

Research indicates that this compound may also possess anticancer properties. Its ability to modulate inflammatory pathways suggests that it could play a role in cancer therapy by mitigating tumor-promoting inflammation. The inhibition of TLR4 and other related pathways presents opportunities for developing anti-inflammatory drugs that can also target cancer cells .

Case Studies and Research Findings

- Inflammatory Diseases : In preclinical models, this compound has been evaluated for its therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease. Its mechanism of action involves the modulation of immune responses through TLR4 inhibition, which has shown promise in reducing symptoms associated with these diseases .

- Antimicrobial Efficacy : A study assessing the compound's antibacterial activity reported significant effects against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent activity . The structural characteristics of the compound were found to enhance its binding affinity to bacterial targets.

- Cancer Research : Investigations into the anticancer effects of this compound have revealed its potential to inhibit cancer cell proliferation in vitro. The compound's influence on signaling pathways related to inflammation and cell survival is currently under exploration, with early results suggesting beneficial effects against certain cancer types .

Future Directions

The ongoing research into this compound highlights the need for further studies to elucidate its pharmacokinetic profile and long-term effects. Understanding the full scope of its biological activities will be crucial for developing effective therapeutic agents based on this compound.

Q & A

Q. How should crystallographic data be deposited and validated for reproducibility?

- Methodological Answer :

- Deposit to Cambridge Structural Database (CSD) : Include refinement parameters (R-factor, wR₂) and validation reports from PLATON/CHECKCIF.

- Cross-validate : Compare with similar structures (e.g., CCDC entries for sulfonamide derivatives) .

Advanced Technical Challenges

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer :

- Chiral chromatography : Use amylose-based columns (Chiralpak IA/IB) for preparative separation.

- Asymmetric catalysis : Optimize chiral ligands (e.g., BINAP) in Suzuki-Miyaura couplings for piperidine functionalization .

Q. How can in silico toxicology models predict off-target effects of this compound?

- Methodological Answer :

- DEREK Nexus : Screen for structural alerts (e.g., sulfonamide hypersensitivity).

- Molecular docking : Assess binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.